Ethyl 2-oxo-1-indanecarboxylate Ethyl 2-oxo-1-indanecarboxylate
Brand Name: Vulcanchem
CAS No.: 14397-64-9
VCID: VC20972229
InChI: InChI=1S/C12H12O3/c1-2-15-12(14)11-9-6-4-3-5-8(9)7-10(11)13/h3-6,11H,2,7H2,1H3
SMILES: CCOC(=O)C1C(=O)CC2=CC=CC=C12
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Ethyl 2-oxo-1-indanecarboxylate

CAS No.: 14397-64-9

Cat. No.: VC20972229

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-1-indanecarboxylate - 14397-64-9

Specification

CAS No. 14397-64-9
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 2-oxo-1,3-dihydroindene-1-carboxylate
Standard InChI InChI=1S/C12H12O3/c1-2-15-12(14)11-9-6-4-3-5-8(9)7-10(11)13/h3-6,11H,2,7H2,1H3
Standard InChI Key JPHAXHCYCMPVSY-UHFFFAOYSA-N
SMILES CCOC(=O)C1C(=O)CC2=CC=CC=C12
Canonical SMILES CCOC(=O)C1C(=O)CC2=CC=CC=C12

Introduction

Chemical Identity and Structure

Ethyl 2-oxo-1-indanecarboxylate is an organic compound belonging to the indane family, featuring both a carboxylic acid ester and a ketone functional group integrated within its structure. The compound's molecular architecture consists of a benzene ring fused to a five-membered aliphatic ring (forming the indane skeleton) with an ethyl carboxylate group at position 1 and a ketone (oxo) group at position 2.
The compound is characterized by the following identifiers:

PropertyValue
CAS Registry Number14397-64-9
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
IUPAC Nameethyl 2-oxo-1,3-dihydroindene-1-carboxylate
Standard InChIInChI=1S/C12H12O3/c1-2-15-12(14)11-9-6-4-3-5-8(9)7-10(11)13/h3-6,11H,2,7H2,1H3
Standard InChIKeyJPHAXHCYCMPVSY-UHFFFAOYSA-N
SMILES NotationCCOC(=O)C1C(=O)CC2=CC=CC=C12
PubChem Compound ID568965
The structural arrangement of Ethyl 2-oxo-1-indanecarboxylate creates a molecule with multiple reactive centers that can participate in a variety of chemical transformations, making it valuable as a synthetic building block.

Physical and Chemical Properties

Spectroscopic Properties

Spectroscopic data provides crucial structural information about Ethyl 2-oxo-1-indanecarboxylate. From related compounds with similar functional groups, we can anticipate distinctive spectral features:
The infrared (IR) spectrum would likely show characteristic absorption bands at approximately:

  • 1730 cm⁻¹ for the C=O stretching of the ester group

  • 1660-1700 cm⁻¹ for the ketone carbonyl stretching

  • 1600 cm⁻¹ and 1450-1500 cm⁻¹ for aromatic ring vibrations
    In proton nuclear magnetic resonance (¹H NMR) spectroscopy, expected signals would include:

  • A triplet (δ ~1.1-1.3 ppm) for the methyl protons of the ethyl group

  • A quartet (δ ~4.1-4.3 ppm) for the methylene protons adjacent to the ester oxygen

  • Signals in the aromatic region (δ ~7.0-8.0 ppm) for the benzene ring protons

  • Signals for the methylene group at the 3-position of the indane ring

Synthesis Methods

Reaction Considerations

The synthesis demands careful attention to stereochemical control and reaction conditions to ensure high yields and purity. The ketone and ester functional groups may require protection and deprotection steps during certain synthetic routes to prevent unwanted side reactions. Modern approaches might employ transition metal catalysis or other specialized methodologies to improve efficiency and selectivity in preparing this compound.

Chemical Reactivity

Functional Group Reactivity

Ethyl 2-oxo-1-indanecarboxylate possesses multiple reactive sites that enable diverse chemical transformations:

  • Ketone Group: The carbonyl at position 2 can undergo nucleophilic addition reactions, reduction to alcohols, or participate in condensation reactions with appropriate nucleophiles.

  • Ester Group: The ethyl carboxylate moiety can undergo typical ester reactions including hydrolysis, transesterification, reduction, and amidation.

  • α-Carbon Functionality: The carbon atom at position 1 represents an activated site due to its position between two carbonyl groups, making it susceptible to enolization and subsequent reactions including aldol condensations.

Nucleophilic Reactions

The compound can effectively engage in nucleophilic substitution reactions at the carbonyl carbon atoms due to their electrophilic nature. This reactivity facilitates transformations into more complex molecules, making Ethyl 2-oxo-1-indanecarboxylate valuable in constructing elaborate molecular frameworks.
The α-carbonyl position is particularly susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity pattern opens numerous synthetic pathways for building molecular complexity.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

Ethyl 2-oxo-1-indanecarboxylate serves as a valuable building block in organic synthesis due to its bifunctional nature. The compound functions as an important intermediate in the preparation of more complex molecules, particularly those requiring the indane core structure with additional functionality.
The presence of two carbonyl groups in specific orientations creates opportunities for sequential selective reactions, allowing for the systematic construction of complex molecular architectures. This property makes it particularly useful in multi-step synthetic sequences.

Comparative Analysis with Related Compounds

Structural Comparisons

Analyzing Ethyl 2-oxo-1-indanecarboxylate alongside structurally related compounds provides valuable insights into its distinctive properties and reactivity patterns:

CompoundCore StructureKey DifferencesMolecular FormulaMolecular Weight
Ethyl 2-oxo-1-indanecarboxylateIndaneBenchmark compoundC₁₂H₁₂O₃204.22 g/mol
Ethyl 2-oxo-1-(propan-2-yl)cyclohexane-1-carboxylateCyclohexaneAliphatic ring, propan-2-yl substituentC₁₂H₂₀O₃212.28 g/mol
Ethyl 2-oxo-1-cyclooctanecarboxylateCyclooctaneLarger aliphatic ringC₁₁H₁₈O₃198.26 g/mol
Ethyl 2-oxo-1-(2-propynyl)cyclohexanecarboxylateCyclohexanePropynyl substituentC₁₂H₁₆O₃208.25 g/mol
These structural variations significantly influence physical properties, reactivity patterns, and potential applications .

Current Research and Future Directions

Research Developments

Though specific recent research on Ethyl 2-oxo-1-indanecarboxylate is limited in the search results, compounds containing the indane core continue to generate significant interest in various scientific domains. The compound's potential applications extend into several areas of chemical research:

  • Development of new synthetic methodologies utilizing its bifunctional nature

  • Exploration of stereoselective transformations to generate stereochemically defined products

  • Investigation of potential biological activities of derivatives and analogs

Future Prospects

The future research landscape for Ethyl 2-oxo-1-indanecarboxylate likely includes:

  • Designing greener, more efficient synthetic routes with improved yields and reduced environmental impact

  • Exploring catalytic asymmetric transformations to access enantiomerically pure derivatives

  • Investigating its potential in developing new materials with specific properties

  • Examining its utility in constructing complex natural product analogs The compound's structural features and reactivity profile ensure its continued relevance in organic synthesis and related fields of chemical research.

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